1-[(E)-[(2-Cyanophenyl)methylidene]amino]guanidine
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Overview
Description
1-[(E)-[(2-Cyanophenyl)methylidene]amino]guanidine is an organic compound with the molecular formula C₉H₉N₅ It is characterized by the presence of a cyanophenyl group attached to a guanidine moiety through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-[(2-Cyanophenyl)methylidene]amino]guanidine typically involves the condensation of 2-cyanobenzaldehyde with aminoguanidine. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the condensation reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
1-[(E)-[(2-Cyanophenyl)methylidene]amino]guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The cyanophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
1-[(E)-[(2-Cyanophenyl)methylidene]amino]guanidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(E)-[(2-Cyanophenyl)methylidene]amino]guanidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- N-{[(2-cyanophenyl)methylidene]amino}guanidine hydrochloride
- N-(4-cyanophenyl)-N’-diphenylmethyl-guanidine-acetic acid
Uniqueness
1-[(E)-[(2-Cyanophenyl)methylidene]amino]guanidine is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development .
Properties
CAS No. |
158257-62-6 |
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Molecular Formula |
C9H9N5 |
Molecular Weight |
187.20 g/mol |
IUPAC Name |
2-[(E)-(2-cyanophenyl)methylideneamino]guanidine |
InChI |
InChI=1S/C9H9N5/c10-5-7-3-1-2-4-8(7)6-13-14-9(11)12/h1-4,6H,(H4,11,12,14)/b13-6+ |
InChI Key |
RVYGMOJICSHJCP-AWNIVKPZSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/N=C(N)N)C#N |
Canonical SMILES |
C1=CC=C(C(=C1)C=NN=C(N)N)C#N |
Origin of Product |
United States |
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